molecular formula C8H8BrNO2 B13528330 N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine

N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine

Cat. No.: B13528330
M. Wt: 230.06 g/mol
InChI Key: PLVAXUFKSBKJPC-BJMVGYQFSA-N
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Description

N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 3-bromo-4-methoxybenzaldehyde and hydroxylamine hydrochloride.

    Reaction Conditions: Reflux in ethanol or water, with a base such as sodium acetate to neutralize the hydrochloric acid formed during the reaction.

    Product Isolation: The product is typically isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: Potential use in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Bromophenyl)methylidene]hydroxylamine
  • N-[(3-Methoxyphenyl)methylidene]hydroxylamine
  • N-[(3-Bromo-4-hydroxyphenyl)methylidene]hydroxylamine

Uniqueness

N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine is unique due to the combination of the bromine and methoxy substituents on the benzene ring, which can influence its reactivity and interaction with biological targets. This combination can also affect the compound’s physical properties, such as solubility and stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

(NE)-N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H8BrNO2/c1-12-8-3-2-6(5-10-11)4-7(8)9/h2-5,11H,1H3/b10-5+

InChI Key

PLVAXUFKSBKJPC-BJMVGYQFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/O)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NO)Br

Origin of Product

United States

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